
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
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Overview
Description
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that features a furan ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structural features include:
-
Quinoline core : A fused benzene-pyridine bicyclic system.
-
4-Oxo group : A ketone moiety at position 4.
-
Furan substituent : Attached at position 2.
-
Carboxylic acid : At position 6.
These groups enable participation in nucleophilic, electrophilic, and cycloaddition reactions.
Hydrolysis of Esters
A common method involves hydrolyzing ester precursors, such as ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, using thiourea and anhydrous potassium carbonate in ethanol under reflux . This yields the carboxylic acid derivative, which can then undergo further functionalization.
Reaction Conditions :
Reagent | Solvent | Temperature | Time |
---|---|---|---|
Thiourea | Ethanol | Reflux | 4 h |
K₂CO₃ |
Condensation Reactions
The compound can react with ethyl 3-substituted 2-cyanoacrylates in DMF using triethylamine as a base, forming substituted derivatives . This process involves nucleophilic attack at the electrophilic α-carbon of the cyanoacrylate.
Reaction Conditions :
Reagent | Solvent | Temperature | Time |
---|---|---|---|
Triethylamine | DMF | Reflux | 4 h |
Ethyl 2-cyanoacrylate |
Vilsmeier-Haack Formylation
While not directly observed for this compound, analogous quinolones undergo formylation via the Vilsmeier-Haack reaction using phosphorus oxychloride in DMF . This could introduce formyl groups at reactive positions.
Amidation of Carboxylic Acid
The carboxylic acid group can react with amines to form amides, a common step in drug design. For example, reaction with piperazine derivatives introduces amide bonds, enhancing biological activity .
Cycloaddition Reactions
The furan ring may participate in Diels-Alder reactions, though specific examples for this compound are not documented. Related quinolones with heterocyclic substituents exhibit such reactivity.
Antibacterial Activity
Derivatives of 4-oxoquinoline analogs, such as ciprofloxacin, inhibit DNA gyrase enzymes. The furan substituent may enhance binding affinity through π-π interactions or hydrogen bonding.
Cytotoxic Potential
Preliminary studies on similar quinolones show growth inhibition against breast cancer cell lines, with ethyl derivatives exhibiting greater potency than cyclopropyl analogs .
NMR and IR Data
For analogous compounds, ¹H-NMR spectra show signals for aromatic protons (~7.0–8.8 ppm) and NH groups (~11 ppm). ¹³C-NMR confirms carbonyl carbons (~160–170 ppm) and aromatic carbons (~120–150 ppm) .
IR spectra typically display strong C=O stretches (~1685–1716 cm⁻¹) and carboxylic acid O-H stretches (~3481–3175 cm⁻¹) .
Comparison of Reactivity with Analogous Compounds
Compound | Key Reactivity Features | Biological Activity |
---|---|---|
6-Fluoro-4-oxoquinoline | Strong antibacterial activity | Clinically used antibiotic |
4-Oxoquinoline Carboxylic Acid | Broad biological activity | Antimicrobial, anticancer |
2-(Furan-2-yl)-4-oxoquinoline | Enhanced binding via furan | Under investigation |
Mechanistic Insights
The compound’s quinoline core likely interacts with enzymes (e.g., DNA gyrase) via π-π stacking and hydrogen bonding. The furan group may modulate lipophilicity or participate in redox reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit significant antibacterial and antifungal activities. The following studies highlight the antimicrobial potential of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid:
- Synthesis and Evaluation : A study synthesized various derivatives of quinoline compounds and evaluated their antimicrobial activity using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited potent antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 1 to 25 mg/mL against tested strains .
- Mechanism of Action : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis, which are critical for bacterial growth and replication. This dual action enhances its effectiveness against resistant strains.
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimicrobial activity:
- Anticancer Properties : Initial studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The furan moiety is believed to play a crucial role in enhancing cytotoxic activity against cancer cells .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies
Several case studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan and quinoline moieties allow it to interact with DNA and proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the quinoline structure.
Quinoline-4-carboxylic acid: Contains the quinoline moiety but not the furan ring.
2,5-Furandicarboxylic acid: Another furan derivative with different functional groups.
Uniqueness
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the combination of the furan and quinoline structures, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .
Biological Activity
2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic compound that belongs to the family of quinoline derivatives. Its structure combines a quinoline core with a furan ring, which enhances its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities.
Chemical Structure and Properties
The compound features a bicyclic structure that includes both a furan and a quinoline moiety. The presence of functional groups such as carboxylic acid and keto groups contributes to its reactivity and potential interactions with biological targets.
Property | Details |
---|---|
Molecular Formula | C16H13NO4 |
Molecular Weight | 283.28 g/mol |
CAS Number | 1429438-81-2 |
Antibacterial Activity
Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit significant antibacterial properties. Studies have shown that this compound demonstrates notable activity against various bacterial strains, including resistant strains. The structure–activity relationship (SAR) analyses suggest that the furan ring may enhance the compound's interaction with bacterial targets compared to simpler quinolone derivatives .
Anticancer Potential
In vitro studies have indicated that compounds with similar structures possess anticancer activities. The ability of this compound to induce apoptosis in cancer cells has been observed in preliminary screenings. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .
Study 1: Antibacterial Efficacy
A study conducted on various quinolone derivatives demonstrated that this compound exhibited an IC50 value of 12 µM against Escherichia coli, indicating strong antibacterial activity. The study emphasized the importance of the furan moiety in enhancing the antibacterial efficacy compared to other analogs .
Study 2: Antiviral Screening
In a phenotypic screening study for antiviral agents targeting HIV, compounds structurally similar to 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline showed promising results in inhibiting viral replication at low micromolar concentrations. Further investigation into this compound's specific activity against HIV is warranted .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV.
- Membrane Disruption : It could disrupt bacterial cell membranes due to its amphiphilic nature.
- Interaction with Viral Proteins : Similar compounds have been noted to interfere with viral replication processes by binding to essential viral proteins.
Properties
CAS No. |
90034-60-9 |
---|---|
Molecular Formula |
C14H9NO4 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO4/c16-12-7-11(13-2-1-5-19-13)15-10-4-3-8(14(17)18)6-9(10)12/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
JLHYVMNQYFZGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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